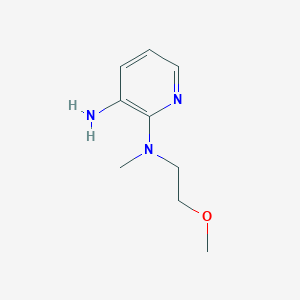

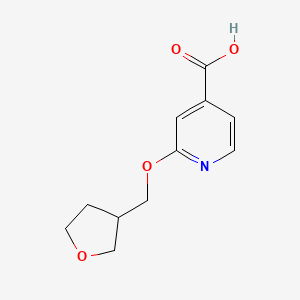

![molecular formula C10H13ClN4O B1464565 1-[4-(3-Chloropyrazin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1249635-34-4](/img/structure/B1464565.png)

1-[4-(3-Chloropyrazin-2-yl)piperazin-1-yl]ethan-1-one

Descripción general

Descripción

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The compound was synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The structure of the compound is confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .Chemical Reactions Analysis

The compound was part of a series that was evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, some exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .Physical And Chemical Properties Analysis

The compound has a molecular weight of 342.15 . It is a solid with a melting point of 85 - 87°C .Aplicaciones Científicas De Investigación

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including compounds related to 1-[4-(3-Chloropyrazin-2-yl)piperazin-1-yl]ethan-1-one, demonstrated promising antiproliferative properties against breast cancer cells (MCF-7) and normal cells (NIH/3T3), with particular compounds showing superior activity compared to cisplatin, a known anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Anti-inflammatory and Analgesic Activities

Compounds structurally related to 1-[4-(3-Chloropyrazin-2-yl)piperazin-1-yl]ethan-1-one, specifically 1-(3-Methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanones and ethanols, exhibited significant analgesic and anti-inflammatory activities in animal models, demonstrating higher efficacy than aspirin and indomethacin without causing gastric ulceration (Palaska, Ünlü, Erdogan, Şafak, Gumusel, & Sunal, 1993).

σ1 Receptor Antagonism for Pain Management

A pyrazole derivative, closely related to the chemical structure of interest, identified as a σ1 receptor antagonist, showed potential as a clinical candidate for the treatment of pain due to its high solubility, metabolic stability, and effective antinociceptive properties in mouse models of pain (Díaz et al., 2020).

Antimicrobial Activities

Novel sets of compounds including 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone were synthesized and evaluated for their antimicrobial activities. Some derivatives showed significant in vitro anti-inflammatory activity and moderate in vivo anti-inflammatory effects in models of inflammation (Ahmed, Molvi, & Khan, 2017).

Antitumor and DNA Methylation

Piperazine-based tertiary amino alcohols and their dihydrochlorides were synthesized and studied for their effects on tumor DNA methylation processes in vitro, highlighting the potential therapeutic implications of these compounds in cancer treatment (Hakobyan et al., 2020).

Safety And Hazards

Direcciones Futuras

The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity . The results indicate that these compounds are non-toxic to human cells and are suitable for further development .

Propiedades

IUPAC Name |

1-[4-(3-chloropyrazin-2-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O/c1-8(16)14-4-6-15(7-5-14)10-9(11)12-2-3-13-10/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRWEAXLWRUHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-Chloropyrazin-2-yl)piperazin-1-yl]ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)

![2-(Piperidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1464485.png)

![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)

![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)

![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)

![[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B1464504.png)